(4-Chlorophenyl)(piperidin-4-yl)methanamine hydrochloride
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Overview
Description
(4-Chlorophenyl)(piperidin-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C12H18Cl2N2 and a molecular weight of 261.19 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of (4-Chlorophenyl)(piperidin-4-yl)methanamine hydrochloride involves several steps. One common method includes the reaction of 4-chlorobenzaldehyde with piperidine to form an intermediate, which is then reduced to the corresponding amine. The final step involves the formation of the hydrochloride salt . Industrial production methods often involve bulk custom synthesis and procurement to ensure high purity and yield .
Chemical Reactions Analysis
(4-Chlorophenyl)(piperidin-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(4-Chlorophenyl)(piperidin-4-yl)methanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of various chemical products
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(piperidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act on cAMP-dependent protein kinase catalytic subunit alpha and cAMP-dependent protein kinase inhibitor alpha in humans . These interactions play a crucial role in modulating various biological processes.
Comparison with Similar Compounds
(4-Chlorophenyl)(piperidin-4-yl)methanamine hydrochloride can be compared with other similar compounds, such as:
(4-(Piperidin-4-yl)phenyl)methanamine dihydrochloride: This compound is used as a semi-flexible linker in PROTAC development for targeted protein degradation.
(4-Chlorophenyl)(piperidin-4-yl)methanamine:
The uniqueness of this compound lies in its specific molecular structure and its diverse applications in various fields.
Properties
Molecular Formula |
C12H18Cl2N2 |
---|---|
Molecular Weight |
261.19 g/mol |
IUPAC Name |
(4-chlorophenyl)-piperidin-4-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C12H17ClN2.ClH/c13-11-3-1-9(2-4-11)12(14)10-5-7-15-8-6-10;/h1-4,10,12,15H,5-8,14H2;1H |
InChI Key |
NPXIROVRHIMYBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(C2=CC=C(C=C2)Cl)N.Cl |
Origin of Product |
United States |
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